molecular formula C19H19ClN2O7S2 B2542581 Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-97-2

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2542581
CAS No.: 899971-97-2
M. Wt: 486.94
InChI Key: IFFQMMZSGLRBDY-UHFFFAOYSA-N
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Description

Structurally, it features:

  • A dihydropyrimidone core (positions 1–4), common in Biginelli reaction products.
  • A sulfonylmethyl group at position 6, substituted with a 5-chlorothiophen-2-yl moiety, introducing electron-withdrawing and steric effects that may influence bioactivity and metabolic stability.

This compound is hypothesized to target enzymes like thymidine phosphorylase (TP) or cytochrome c oxidase, based on structural analogs in the DHPM family .

Properties

IUPAC Name

methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O7S2/c1-27-12-5-4-10(8-13(12)28-2)17-16(18(23)29-3)11(21-19(24)22-17)9-31(25,26)15-7-6-14(20)30-15/h4-8,17H,9H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFQMMZSGLRBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Cl)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of appropriate starting materials under controlled conditions, followed by functional group modifications through various chemical reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds within the tetrahydropyrimidine family exhibit significant anti-inflammatory properties. Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor. In silico molecular docking studies have suggested that this compound can effectively bind to the active site of 5-LOX, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses . This suggests a pathway for further structure optimization to enhance its efficacy as an anti-inflammatory agent.

Antibacterial Activity

The compound has also shown promise in antibacterial applications. Studies have indicated that derivatives of tetrahydropyrimidines possess broad-spectrum antibacterial properties. The sulfonamide functional group in this compound may contribute to its activity by interfering with bacterial folic acid synthesis . Experimental results have demonstrated its effectiveness against various strains of bacteria, indicating potential for development into therapeutic agents for treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. The presence of the thiophene ring and sulfonyl group enhances solubility and bioavailability, which are essential for drug development. The methoxy groups on the phenyl ring may also play a role in modulating the compound's lipophilicity and overall biological activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound . These techniques are crucial for ensuring that the desired biological activities can be reliably attributed to the specific molecular structure.

In Vivo Studies

Recent studies have conducted in vivo evaluations to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of inflammation and infection. Results indicated significant reductions in inflammatory markers and bacterial load compared to control groups . Such findings underscore the potential of this compound in clinical applications.

Drug Development Potential

The unique combination of functional groups within this compound positions it as a candidate for further development into a multi-target drug capable of addressing both inflammatory conditions and bacterial infections simultaneously. Ongoing research aims to refine its pharmacological profile through structural modifications aimed at enhancing potency and reducing side effects .

Mechanism of Action

The mechanism of action of Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among DHPM derivatives include substituents at positions 4 (aryl groups) and 6 (alkyl/sulfonyl groups). These modifications significantly impact biological activity, solubility, and binding affinity.

Compound Name Position 4 Substituent Position 6 Substituent Inhibition (%) IC50 (µM) Key Findings References
Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-DHPM-5-carboxylate 3,4-Dimethoxyphenyl (5-Chlorothiophen-2-yl)sulfonylmethyl N/A N/A Predicted enhanced TP inhibition due to sulfonyl group
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-DHPM-5-carboxylate 5-Methylthiophen-2-yl Methyl 69.6 396.7 ± 1.5 Moderate TP inhibition
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Ethoxyphenyl Methyl 75.0 396.7 ± 1.5 Comparable activity to methylthiophen analog
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxylate 3-Nitrophenyl Methyl 73.6 322.6 ± 1.6 Higher potency due to electron-withdrawing nitro group
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 4-Chlorophenyl Methyl N/A N/A Antibacterial activity observed in analogs
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM-5-carboxylate 5-(Methoxymethyl)furan-2-yl Methyl N/A N/A Synthesized via solvent-free method; antioxidant potential

Key Observations:

Position 4 Substituents: 3,4-Dimethoxyphenyl (target compound): The methoxy groups improve solubility and may enhance π-π stacking in enzyme active sites compared to non-polar groups (e.g., methylthiophen) . 3-Nitrophenyl: Exhibits higher inhibition (IC50 = 322.6 µM) than methylthiophen or ethoxyphenyl analogs, likely due to the nitro group’s electron-withdrawing effects strengthening hydrogen bonding .

Methyl/ethyl groups: Simpler analogs show moderate activity, suggesting steric and electronic limitations .

Biological Activity Trends: Thiophene/sulfonyl derivatives (e.g., target compound) are predicted to outperform furan or simple aryl analogs in enzyme inhibition due to stronger electronic interactions . Antioxidant activity is more pronounced in furan-containing DHPMs (e.g., Ethyl 4-[5-(methoxymethyl)furan-2-yl]-...), with IC50 values for radical scavenging as low as 0.6 mg/ml in some cases .

Research Implications and Gaps

  • Synthesis Challenges : The target compound’s sulfonylmethyl group may require specialized reagents (e.g., chlorothiophen sulfonyl chloride) compared to simpler derivatives synthesized via Biginelli reactions .
  • Unresolved Data : Specific IC50 or inhibition data for the target compound are absent in the provided evidence; predictions are based on structural analogs. Further enzymatic assays are needed.
  • Contradictions : While nitro and sulfonyl groups generally enhance activity, their combined effects with dimethoxyphenyl groups remain unexplored .

Biological Activity

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 899971-97-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core with various substituents that may contribute to its biological activity. The molecular formula is C19H19ClN2O7S2C_{19}H_{19}ClN_{2}O_{7}S_{2}, and the molecular weight is approximately 486.9 g/mol .

2. Anti-inflammatory Effects

Compounds containing tetrahydropyrimidine rings have been studied for their anti-inflammatory properties. A related study demonstrated that certain pyrimidine derivatives exhibited up to 70% anti-inflammatory activity compared to standard drugs like ibuprofen . The presence of the methoxy and chlorothiophene groups in this compound may enhance its anti-inflammatory potential.

3. Anticancer Potential

The tetrahydropyrimidine scaffold has been associated with anticancer activity in various derivatives. For instance, compounds featuring similar moieties have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Study 1: Antimicrobial Screening
A synthesis and biological evaluation study involving related pyrimidine compounds found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several compounds, providing a comparative basis for evaluating the new compound's potential .

Study 2: Anti-inflammatory Assessment
In an investigation of anti-inflammatory activity among pyrimidine derivatives, researchers employed various assays to assess the compounds' ability to inhibit pro-inflammatory cytokines. Compounds similar to methyl tetrahydropyrimidines showed promising results in reducing inflammation markers in vitro .

Research Findings

A comprehensive review of literature reveals that compounds with similar structures often share common biological activities:

Activity Related Compounds Reference
AntimicrobialSulfonamide derivatives
Anti-inflammatoryTetrahydropyrimidines
AnticancerPyrimidine derivatives

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

The compound’s core structure resembles dihydropyrimidine derivatives synthesized via multi-component reactions (e.g., Biginelli reaction). Key steps include:

  • Catalyst selection : Acidic catalysts (e.g., HCl, p-TSA) or Lewis acids (e.g., FeCl₃) can enhance cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Yield enhancement : Isolation of intermediates (e.g., via column chromatography) and recrystallization in ethanol/water mixtures improve purity (77% yield reported for analogous compounds) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃, aromatic protons at δ 6.8–7.2 ppm) and the tetrahydropyrimidine ring (NH at δ 9–10 ppm, CH at δ 5.3–5.4 ppm) .
  • FT-IR : Confirm sulfonyl (SO₂) stretching vibrations (~1350 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the chlorothiophene-sulfonyl group) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the tetrahydropyrimidine ring be resolved?

Regioselectivity is influenced by steric and electronic factors:

  • Substituent positioning : The 5-chlorothiophene-sulfonyl group at position 6 directs electrophilic attacks to the less hindered position 4. X-ray crystallography (e.g., P21/c space group, β = 114.4°) confirms spatial arrangements .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .
  • Experimental validation : Compare reaction outcomes using substituted aldehydes (e.g., 4-bromo-2-hydroxybenzaldehyde vs. 3-ethoxy-4-hydroxyphenyl derivatives) to assess steric effects .

Q. How should contradictions between spectroscopic data and crystallographic results be interpreted?

Discrepancies may arise from dynamic vs. static structural features:

  • Conformational flexibility : NMR detects time-averaged conformations, while X-ray snapshots reveal dominant solid-state configurations (e.g., chair vs. boat conformations in the tetrahydropyrimidine ring) .
  • Hydrogen bonding : Intra-molecular H-bonds (e.g., N–H···O=C) stabilize specific conformations in crystals, which may differ in solution .
  • Mitigation strategy : Use variable-temperature NMR or NOESY to correlate solution and solid-state behavior .

Q. What methodologies are recommended for evaluating this compound’s bioactivity, particularly against resistant bacterial strains?

  • Antibacterial assays : Adapt protocols from structurally similar dihydropyrimidines:
  • Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Synergy studies with β-lactam antibiotics to overcome resistance .
    • Mechanistic studies : Fluorescence quenching assays to assess DNA gyrase/topoisomerase IV inhibition .
    • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., dihydrofolate reductase). Focus on sulfonyl and methoxy groups for H-bonding/van der Waals interactions .
  • MD simulations : GROMACS-based trajectories (50 ns) assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
  • ADMET prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s rule compliance) and blood-brain barrier permeability .

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